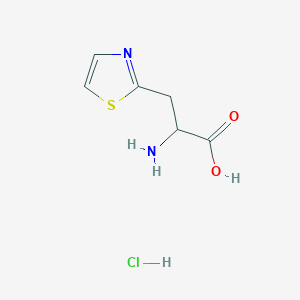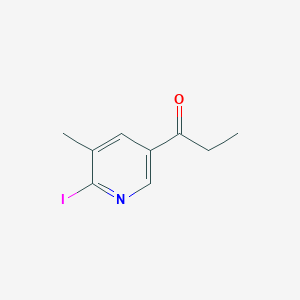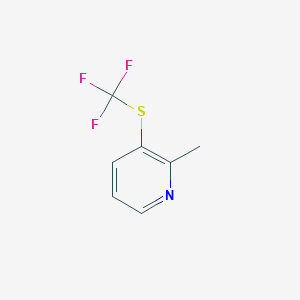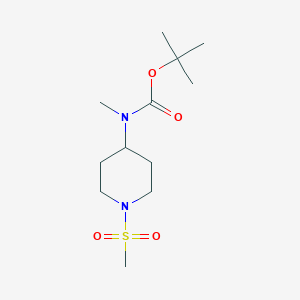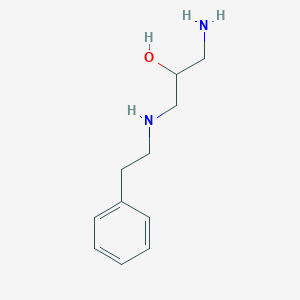
1-Amino-3-(phenethylamino)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(phenethylamino)propan-2-ol is an organic compound with the molecular formula C11H18N2O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the carbon chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Amino-3-(phenethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenethylamine with an epoxide, such as glycidol, under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
1-Amino-3-(phenethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
科学研究应用
1-Amino-3-(phenethylamino)propan-2-ol is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 1-Amino-3-(phenethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Aminopropan-2-ol: Another amino alcohol with a simpler structure, lacking the phenethyl group.
Phenethylamine: A related compound with a similar phenethyl group but without the hydroxyl group.
Uniqueness
1-Amino-3-(phenethylamino)propan-2-ol is unique due to the presence of both the phenethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with simpler or less functionalized compounds.
属性
分子式 |
C11H18N2O |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
1-amino-3-(2-phenylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H18N2O/c12-8-11(14)9-13-7-6-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9,12H2 |
InChI 键 |
AXDFSDRNUWNIJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNCC(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


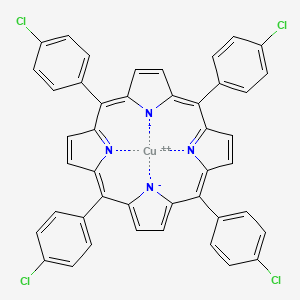
![5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13002774.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13002776.png)
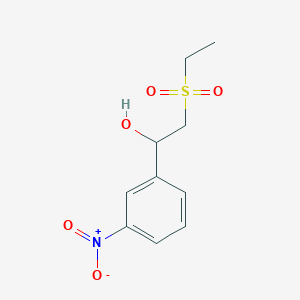
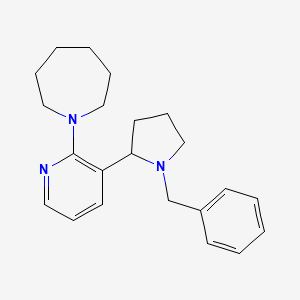

![4-Chloro-2-isopropylbenzofuro[3,2-d]pyrimidine](/img/structure/B13002786.png)

